molecular formula C27H44O3 B1680783 Sarsasapogenin CAS No. 126-19-2

Sarsasapogenin

Cat. No.: B1680783
CAS No.: 126-19-2
M. Wt: 416.6 g/mol
InChI Key: GMBQZIIUCVWOCD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Sarsasapogenin is a spirostane glycoside sapogenin that has a 5β configuration between rings A and B . The main branching point in the biosynthesis of sarsasapogenins is farnesyl diphosphate (FPP). Squalene synthase catalyses the head-to-head condensation of two units of farnesyl diphosphate to create a 30-carbon linear squalene. Squalene is then transformed to squalene epoxide by squalene epoxidase .

Cellular Effects

This compound has been shown to possess substantial neuroprotective effects. It inhibits Aβ deposit and increases cell survival in high glucose cultured HT-22 cells, likely to be mediated by PPAR activation and to be associated with BACE1 downregulation . Moreover, this compound could decrease deposition of Aβ and improve learning and memory ability as well as cholinergic function in rats with Aβ (25-35) injection into right nucleus basalis magnocellularis .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In high-fat diet-fed obese mice, oral administration of this compound (80 mg·kg−1·d−1, for 6 weeks) ameliorated insulin resistance and alleviated inflammation in adipose tissues .

Dosage Effects in Animal Models

The effect of this compound on nootropic and neutrophic as well as their mechanisms, in vitro as well in vivo was investigated by Dong et al. For the former, MTT assays were used to determine the viability of rat primary astrocytes treated with this compound and neurons cultured with conditioned medium of this compound-treated .

Metabolic Pathways

The main branching point in the biosynthesis of sarsasapogenins is farnesyl diphosphate (FPP). Squalene synthase catalyses the head-to-head condensation of two units of farnesyl diphosphate to create a 30-carbon linear squalene. Squalene is then transformed to squalene epoxide by squalene epoxidase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sarsasapogenin can be synthesized through various chemical routes. One common method involves the oxidation of furostanol glycosides, followed by cyclization to produce this compound . The key steps in this process include:

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the rhizome of Anemarrhena asphodeloides. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions

Sarsasapogenin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various this compound derivatives, which can have different pharmacological properties .

Comparison with Similar Compounds

Sarsasapogenin is often compared with other steroidal sapogenins, such as diosgenin and smilagenin. Here are some key points of comparison:

    Diosgenin: Like this compound, diosgenin is a steroidal sapogenin with similar pharmacological properties.

    Smilagenin: Smilagenin is the 25R-epimer of this compound and has similar biological activities.

This compound’s unique 5β configuration and its specific biological activities make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBQZIIUCVWOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-60-1, 470-01-9, 470-03-1, 126-19-2
Record name Tigogenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC232021
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sarsasapogenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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